molecular formula C23H17FN2O2 B2482130 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide CAS No. 1359395-53-1

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide

Cat. No. B2482130
CAS RN: 1359395-53-1
M. Wt: 372.399
InChI Key: PFCYXECZNKIRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, also known as FM-PQ or FMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, focusing on six unique fields:

Anticancer Research

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, including tyrosine kinases, which are crucial in cancer cell proliferation and survival . By inhibiting these kinases, this compound can potentially halt the growth of cancer cells and induce apoptosis.

Antiviral Applications

This compound’s unique quinoline structure makes it a candidate for antiviral research. Quinoline derivatives have been studied for their ability to inhibit viral replication by targeting viral enzymes and proteins . This makes 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide a promising candidate for developing treatments against viruses such as HIV and influenza.

Anti-inflammatory Agents

The benzamide moiety in this compound is known for its anti-inflammatory properties. Research has shown that benzamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Compounds with quinoline structures have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide could be explored for its potential to prevent or slow down the progression of these diseases.

Antimicrobial Activity

The structural features of this compound suggest it could be effective against a range of microbial pathogens. Quinoline and benzamide derivatives have been shown to possess antimicrobial properties, making them useful in treating bacterial and fungal infections . This compound could be developed into new antibiotics or antifungal agents.

Photodynamic Therapy

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide may also have applications in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens . The quinoline structure in this compound could be modified to enhance its light-absorbing properties, making it a potential candidate for PDT.

properties

IUPAC Name

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-28-22-14-21(15-6-3-2-4-7-15)26-20-11-10-18(13-19(20)22)25-23(27)16-8-5-9-17(24)12-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCYXECZNKIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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